molecular formula C14H16FN3O B11858995 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11858995
M. Wt: 261.29 g/mol
InChI Key: GPLJGHZBXTZDRG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a unique triazaspiro core. Its molecular formula is C₁₄H₁₆FN₃O, with a molecular weight of 261.29 g/mol (CAS: 1708428-10-7) . The structure comprises a spiro junction at the decane ring, a 3-fluorophenyl substituent, and a methyl group on the nitrogen atom. The fluorine atom enhances lipophilicity and electronic effects, while the methyl group contributes to steric stability.

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one

InChI

InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-2-4-11(15)9-10)17-14(18)5-7-16-8-6-14/h2-4,9,16H,5-8H2,1H3

InChI Key

GPLJGHZBXTZDRG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNCC2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including N-arylation, reduction, and coupling reactions. One common method involves the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid and deprotected using hydrochloric acid in 1,4-dioxane to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one and analogous spirocyclic compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities Notable Differences
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-Fluorophenyl, methyl group, triazaspiro[4.5] 261.29 Potential kinase/GPCR modulation Fluorine enhances lipophilicity; methyl improves stability
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 4-Methoxyphenyl, methyl group 273.33 Kinase inhibition, antimicrobial Methoxy group increases electron density, altering target affinity
8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Sulfonyl group, 4-methoxyphenyl ~435.9 Antitumor, enzyme inhibition Sulfonyl group improves metabolic stability but reduces membrane permeability
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one 3-Chlorophenyl, tosyl group ~400 (estimated) Dopamine D2 receptor antagonism Chlorine’s electronegativity enhances receptor selectivity
8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Chlorophenylmethyl, methylphenyl ~370 (estimated) Antibacterial, CNS modulation Bulky substituents reduce solubility but improve target specificity

Key Comparative Insights :

Substituent Effects :

  • Fluorine in the target compound increases lipophilicity and blood-brain barrier penetration compared to methoxy or chloro groups, which prioritize electronic or steric effects .
  • Sulfonyl groups (e.g., in ’s compound) enhance metabolic stability but may limit bioavailability due to increased polarity .

Chlorophenyl analogs (e.g., ) show stronger receptor antagonism, while methoxyphenyl derivatives exhibit broader antimicrobial activity .

Synthetic Complexity :

  • The target compound’s synthesis likely involves regioselective alkylation to introduce the methyl group, whereas sulfonyl-containing analogs require additional sulfonation steps .

Pharmacokinetics :

  • Lower molecular weight (~260–270 g/mol) of the target and methoxy analog favors better absorption than bulkier sulfonyl derivatives (>400 g/mol) .

Research Findings and Data

Structural Analysis :

  • Computational Modeling : Fluorine’s electronegativity in the target compound creates a dipole moment (~1.2 D) that enhances interactions with polar enzyme pockets .

Biological Activity

3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound notable for its unique spiro structure, which integrates three nitrogen atoms into its framework. This compound, with the molecular formula C14H16N4FC_{14}H_{16}N_{4}F and a molecular weight of 261.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Structural Characteristics

The compound's spiro linkage connects two distinct rings, contributing to its diverse chemical properties and biological interactions. The presence of the fluorophenyl group enhances its reactivity and binding capabilities with various biological targets.

Biological Activity Overview

Research indicates that 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : The unique structure of this compound allows it to interact with specific enzymes or receptors involved in cancer pathways. Interaction studies have shown that it can effectively bind to molecular targets, modulating their activity and potentially leading to therapeutic effects.

The biological activity of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival in cancer cells.
  • Receptor Modulation : It may also modulate receptor activities that are pivotal in various signaling pathways associated with disease progression.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insight into the unique properties of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one:

Compound NameStructureNotable Differences
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-oneStructureLacks fluorine substitution; different biological activity profile
8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-oneStructureContains a benzyl group; different binding properties
8-Methyl-1,2,4,8-tetraazaspiro[4.5]decane derivativesStructureDifferent nitrogen count; varied pharmacological effects

Case Studies and Research Findings

Several studies have explored the pharmacological effects of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one:

  • Antipsychotic Profiles : Similar compounds have been evaluated for their antipsychotic potential. For example, research on related triazaspiro compounds indicated that they could exhibit reduced neurological side effects while maintaining efficacy in behavioral tests predictive of antipsychotic activity .
  • Binding Affinity Studies : Investigations into the binding affinities of this compound revealed its capability to interact with specific molecular targets involved in disease pathways . These interactions are crucial for understanding its mechanism of action and therapeutic potential.

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